molecular formula C12H18Cl2N2O B1460373 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 2060024-94-2

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B1460373
CAS No.: 2060024-94-2
M. Wt: 277.19 g/mol
InChI Key: WOMWRSIVCANYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride has several scientific research applications, including:

Safety and Hazards

According to the safety information available, 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves several steps. One common method includes the reaction of cyclopropylamine with 2-chloropyridine in the presence of a base to form 5-cyclopropyl-2-chloropyridine. This intermediate is then reacted with pyrrolidine in the presence of a suitable solvent to yield 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine
  • 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Properties

IUPAC Name

5-cyclopropyl-2-pyrrolidin-3-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c1-2-9(1)10-3-4-12(14-7-10)15-11-5-6-13-8-11;;/h3-4,7,9,11,13H,1-2,5-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMWRSIVCANYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)OC3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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